molecular formula C4H3NO3 B1312753 3-Isoxazolecarboxylic acid CAS No. 3209-71-0

3-Isoxazolecarboxylic acid

Cat. No.: B1312753
CAS No.: 3209-71-0
M. Wt: 113.07 g/mol
InChI Key: UXYRXGFUANQKTA-UHFFFAOYSA-N
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Description

Isoxazolecarboxylic acid is an organic compound characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its stability and moderate solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazolecarboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the synthesis of isoxazolecarboxylic acid often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. For instance, the use of copper (I) or ruthenium (II) catalysts in (3 + 2) cycloaddition reactions has been explored, but alternative eco-friendly methods are preferred .

Chemical Reactions Analysis

Types of Reactions: Isoxazolecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert isoxazolecarboxylic acid into its corresponding alcohols or amines.

    Substitution: Isoxazolecarboxylic acid can participate in substitution reactions, where functional groups on the ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

3-Isoxazolecarboxylic acid and its derivatives have been extensively studied for their potential therapeutic properties, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Antimycobacterial Activity

Recent studies have highlighted the efficacy of this compound derivatives as potent antimycobacterial agents. A series of compounds synthesized from this acid demonstrated submicromolar activity against replicating Mtb, showing comparable effectiveness to existing first-line anti-TB drugs. Notably, certain derivatives exhibited low micromolar activity against non-replicating Mtb, which is crucial for shortening treatment regimens for tuberculosis .

CompoundMIC (µg/mL)Activity Type
7j0.03-0.5Against drug-resistant Mtb
7b0.12Against replicating Mtb
7ab0.12Against replicating Mtb

Analgesic Properties

Isoxazole derivatives have been explored for their analgesic properties. A study indicated that certain isoxazole carboxylic acid amides exhibited significant analgesic effects, potentially surpassing traditional analgesics like acetylsalicylic acid and paracetamol in efficacy .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound has shown promise in agricultural chemistry.

Pesticidal and Herbicidal Properties

Research indicates that derivatives of this compound can serve as effective pesticides or herbicides, targeting specific pests while minimizing environmental impact. This targeted approach can enhance pest management strategies in agriculture .

Material Science Applications

The incorporation of this compound into polymers and coatings has been investigated for improving material properties.

Enhanced Durability

The compound can enhance the durability and resistance to degradation of materials, making it beneficial in various manufacturing processes .

Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways.

Mechanistic Studies

Researchers have employed this compound in studies aimed at uncovering mechanisms of action within biological systems, providing insights into enzyme functions and metabolic processes .

Case Studies

Study on Antimycobacterial Activity : A comprehensive investigation into the synthesis and biological evaluation of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids revealed that these compounds displayed potent in vitro activity against Mycobacterium tuberculosis H37Rv with minimal cytotoxicity towards Vero cells . The selectivity index for the most potent compounds exceeded 320, indicating a promising therapeutic window.

Analgesic Efficacy Study : In a comparative analysis of analgesic activities, a novel isoxazole derivative was found to exhibit superior efficacy compared to standard analgesics in various pain models, suggesting its potential as a new therapeutic option for pain management .

Mechanism of Action

Isoxazolecarboxylic acid can be compared with other similar compounds, such as:

Uniqueness: Isoxazolecarboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its derivatives have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • Oxazolecarboxylic acid
  • Pyrrolecarboxylic acid
  • Furancarboxylic acid

Biological Activity

3-Isoxazolecarboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its potential anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by its isoxazole ring structure, which contributes to its pharmacological properties. The compound has been synthesized in various derivatives that enhance its biological activity. Its chemical formula is C4H3NO3C_4H_3NO_3 with a molecular weight of approximately 115.07 g/mol .

Antitubercular Activity

One of the most notable activities of this compound derivatives is their potent antitubercular effects. Research indicates that these compounds exhibit significant efficacy against both replicating and nonreplicating strains of Mtb, making them promising candidates for tuberculosis treatment, especially in the context of drug-resistant strains.

In Vitro Activity Against Mycobacterium tuberculosis

A series of studies have demonstrated the effectiveness of this compound derivatives in vitro:

  • Replicating Mtb : Certain derivatives showed submicromolar activity against replicating Mtb, comparable to first-line anti-TB drugs like isoniazid and rifampicin .
  • Nonreplicating Mtb : Notably, some compounds maintained low micromolar activity against nonreplicating Mtb, which is crucial for addressing persistent infections .

The following table summarizes the in vitro activities of selected derivatives:

Compound NameActivity Against Replicating Mtb (IC50)Activity Against Nonreplicating Mtb (IC50)
Compound A<0.1 µM0.5 µM
Compound B0.5 µM1.0 µM
Compound C0.2 µM0.8 µM

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The compounds target specific enzymes involved in lipid biosynthesis and other critical cellular functions within Mtb .

Anticancer Properties

In addition to its antitubercular activity, this compound derivatives have shown promising anticancer properties:

  • Cytotoxicity : Studies indicate that these compounds can induce apoptosis in cancer cell lines such as U87 (glioblastoma) and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values as low as 2.45 µM against specific cancer cells .
  • Structure-Activity Relationship (SAR) : Modifications at various positions on the isoxazole ring significantly influence the cytotoxic potency. For example, substituents like methyl or methoxy groups have been shown to enhance activity against specific cancer cell lines .

Study 1: Efficacy Against Drug-Resistant Tuberculosis

A study focused on a series of isoxazole derivatives highlighted their effectiveness against drug-resistant strains of Mtb. The findings revealed that these compounds not only retained their activity against resistant strains but also demonstrated low cytotoxicity towards human cells, indicating their potential as safe therapeutic agents .

Study 2: Apoptotic Induction in Cancer Cells

In another investigation, several derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The results showed significant cytotoxic effects with IC50 values ranging from 2.45 µM to 16.0 µM across different cell types, suggesting that structural modifications could lead to enhanced selectivity and potency .

Q & A

Q. What are the optimized synthetic routes for 3-isoxazolecarboxylic acid derivatives in inhibitor development?

Basic
A seven-step synthesis protocol is widely used to prepare this compound derivatives, involving:

K2_2CO3_3-mediated methanolysis to generate intermediates.

Oxime-based click chemistry with EtO2_2CC(Cl)=NOH and Et3_3N in THF (84% yield).

Suzuki-Miyaura coupling with 4-hydroxymethylphenylboronic acid (69% yield).

Mitsunobu reaction with N-hydroxyphthalimide (91% yield).

Hydrazinolysis to remove phthalimide protecting groups.

Hydrolysis with NaOH to yield carboxylic acid intermediates (>90% yield).

Final oxime ligation with aldehydes in ethanol/DMSO (>90% yield) .

Q. How is inhibitory activity (IC50_{50}50​) of this compound derivatives against YopH phosphatase determined experimentally?

Basic
IC50_{50} values are quantified using a 96-well plate assay:

  • Reagents : YopH enzyme, pNPP substrate, assay buffer (HEPES, DTT, BSA), and inhibitor dilutions (0.4–1200 µM).
  • Protocol :
    • Add inhibitors to YopH in assay buffer.
    • Initiate reaction with pNPP and monitor hydrolysis at 405 nm.
    • Fit data to a four-parameter logistic equation to calculate IC50_{50}.
  • Validation : Include detergent (0.01% TX-100) to rule out promiscuous aggregation mechanisms .

Q. How do structural modifications, such as nitro group removal, affect the binding affinity of this compound-based inhibitors?

Advanced
The nitro group in this compound derivatives was initially hypothesized to enhance binding via electrostatic interactions. However, SAR studies revealed:

  • Nitro-containing (16a–16e) and nitro-free (3a–3d) analogs showed comparable IC50_{50} values (e.g., 3a: 12.5 µM vs. 16a: 10.2 µM), suggesting minimal impact on affinity.
  • Computational docking indicated that hydrophobic interactions (e.g., with YopH residues I232 and Q446) dominate over nitro-related effects. This highlights the importance of prioritizing steric and hydrophobic complementarity in design .

Q. What computational strategies are employed to predict the binding modes of this compound derivatives with YopH?

Advanced
Docking studies using ICM Chemist Pro® software are performed based on the YopH-peptide X-ray structure (PDB: 1QZ0):

  • Preparation : Remove non-catalytic water molecules and optimize hydrogen bonding.
  • Ligand Docking : Replace phosphonodifluoromethyl groups in the crystal structure with this compound moieties.
  • Scoring : Evaluate binding poses using energy minimization and scoring functions. For example, inhibitor 3e showed enhanced affinity due to its indole-5-carboxylate group forming hydrogen bonds with YopH’s catalytic pocket .

Q. How can substrate activity screening (SAS) be applied to convert high-affinity substrates into non-promiscuous inhibitors?

Advanced
SAS involves:

Substrate Identification : Screen pNPP analogs (e.g., 6-nitro-biphenyl-3-yl phosphate) for high catalytic efficiency.

Phosphate Replacement : Substitute hydrolyzable phosphate groups with non-hydrolyzable this compound moieties.

Click Chemistry : Introduce aminooxy handles for oxime ligation to diversify inhibitor scaffolds.
This method yielded 3e , a competitive inhibitor with Ki_i = 3.9 ± 0.3 µM and no detergent-sensitive artifacts .

Q. What purification and characterization methods are critical for ensuring the integrity of synthesized this compound derivatives?

Basic

  • Purification : Silica gel chromatography (hexane/EtOAc gradients) and preparative HPLC (C18 columns, 0.1% TFA/acetonitrile).
  • Characterization :
    • 1^1H/13^13C NMR for structural confirmation.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • Analytical HPLC (>95% purity threshold) .

Q. How do researchers resolve contradictions in structure-activity relationship data for this compound derivatives?

Advanced
Discrepancies between hypothesized and observed SAR are addressed via:

  • Functional Group Scanning : Synthesize analogs with systematic substitutions (e.g., nitro, carboxylate, halogens).
  • Mechanistic Assays : Compare IC50_{50} under varied conditions (e.g., ± TX-100).
  • Computational Validation : Identify binding interactions obscured in vitro. For example, the negligible role of nitro groups was clarified through docking .

Q. What kinetic analyses confirm the competitive inhibition mechanism of this compound derivatives against YopH?

Advanced

  • Lineweaver-Burk Plots : Vary pNPP concentrations (0.5–2 mM) and inhibitor levels (0–15 µM). Parallel lines indicate competitive inhibition.
  • Ki_i Determination : Use the equation Ki=IC50/(1+[S]/Km)K_i = \text{IC}_{50} / (1 + [S]/K_m). For 3e , Ki=3.9±0.3 μMK_i = 3.9 \pm 0.3\ \mu\text{M} .

Q. What are the key considerations in designing bivalent inhibitors using this compound scaffolds?

Advanced

  • Linker Length : Optimize spacing (e.g., 4-Å linkers) to bridge catalytic and secondary binding pockets.
  • Valency : Bivalent inhibitors (e.g., 3e ) show 10-fold higher affinity than monovalent analogs by engaging both YopH’s active site and hydrophobic channel .

Q. How does the presence of detergent (e.g., TX-100) in assays validate non-promiscuous inhibition by this compound derivatives?

Advanced

  • Aggregation Test : Detergents solubilize colloidal aggregates, a common source of false positives.
  • Validation : Inhibitors like 3e retain activity (± 0.01% TX-100), confirming target-specific binding. This is critical for excluding artifacts in high-throughput screens .

Properties

IUPAC Name

1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRXGFUANQKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461134
Record name 3-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-71-0
Record name 3-Isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3209-71-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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